

Technical Guide: Physicochemical Properties of 6-Bromo-8-methyl-5-nitroquinoline

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Compound of Interest

Compound Name: **6-Bromo-8-methyl-5-nitroquinoline**

Cat. No.: **B3282902**

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical properties of **6-Bromo-8-methyl-5-nitroquinoline** (CAS No. 75908-52-0) is limited. This guide provides a summary of available information and presents data for structurally similar compounds to offer insights into its likely characteristics. Methodologies for synthesis and characterization are based on established protocols for related bromo-nitroquinoline derivatives.

Introduction

6-Bromo-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core is expected to significantly influence its physicochemical properties, and consequently, its biological activity and potential applications in drug discovery and materials science. This document aims to provide a technical overview of the known and inferred physical properties of this compound, alongside relevant experimental protocols.

Physicochemical Properties

While specific experimental values for **6-Bromo-8-methyl-5-nitroquinoline** are not readily found in the cited literature, the table below summarizes key physical properties of closely related compounds. This data can be used for preliminary assessment and comparison.

Property	6-Bromo-5-nitroquinoline	6-Bromo-8-nitroquinoline	3-Bromo-8-nitroquinoline
Molecular Formula	$C_9H_5BrN_2O_2$	$C_9H_5BrN_2O_2$	$C_9H_5BrN_2O_2$
Molecular Weight	253.05 g/mol	253.05 g/mol [1]	253.05 g/mol [1]
Melting Point	95-97 °C	Not Available	Not Available
Appearance	Yellow solid	Not Available	Not Available
Solubility	Soluble in CH_2Cl_2	Not Available	Not Available

Data for 6-Bromo-5-nitroquinoline is derived from a synthetic procedure, while data for the other compounds are from computational estimations from public chemical databases.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of bromo-nitroquinoline derivatives, which can be adapted for **6-Bromo-8-methyl-5-nitroquinoline**.

Synthesis of 6-Bromo-5-nitroquinoline (Analog)

A representative synthesis for a related compound involves the nitration of a bromoquinoline precursor.[\[2\]](#)[\[3\]](#)

Materials:

- 6-Bromoquinoline
- Sulfuric acid (H_2SO_4)
- Nitric acid (HNO_3)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate ($NaHCO_3$) solution (10%)
- Anhydrous sodium sulfate (Na_2SO_4)

- Ice

Procedure:

- Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of sulfuric acid in a flask, and cool the mixture to -5 °C using a salt-ice bath.
- Prepare a nitrating mixture by combining 1.5 mL of sulfuric acid and 1.5 mL of nitric acid, and cool this mixture to -5 °C.
- While stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the reaction temperature does not exceed 0 °C.
- After the addition is complete, pour the reaction mixture over crushed ice.
- Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).
- Wash the combined organic layers with a 10% sodium bicarbonate solution and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the product.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

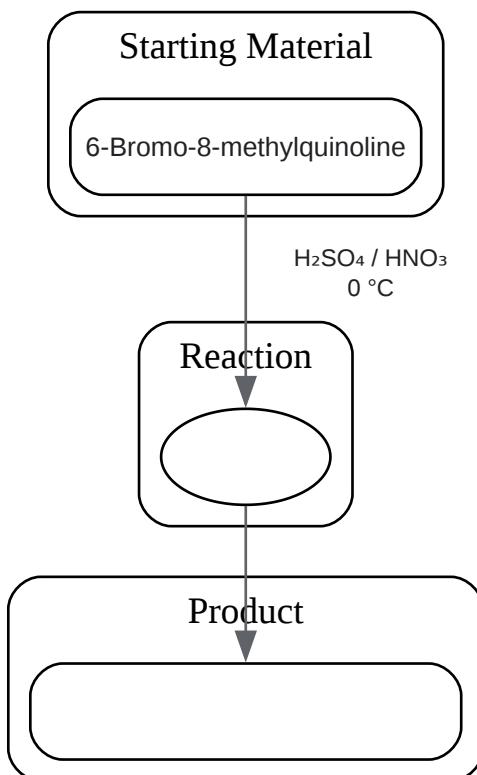
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., Bruker 500 MHz) using a suitable deuterated solvent like CDCl_3 .^{[2][3]}
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) under electron-impact (EI) or chemical-ionization (CI) conditions would be used to determine the exact mass of the compound and confirm its molecular formula.^[2]
- Infrared (IR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

- Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.[2]

Visualized Workflows

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to **6-Bromo-8-methyl-5-nitroquinoline**, starting from 6-Bromo-8-methylquinoline.

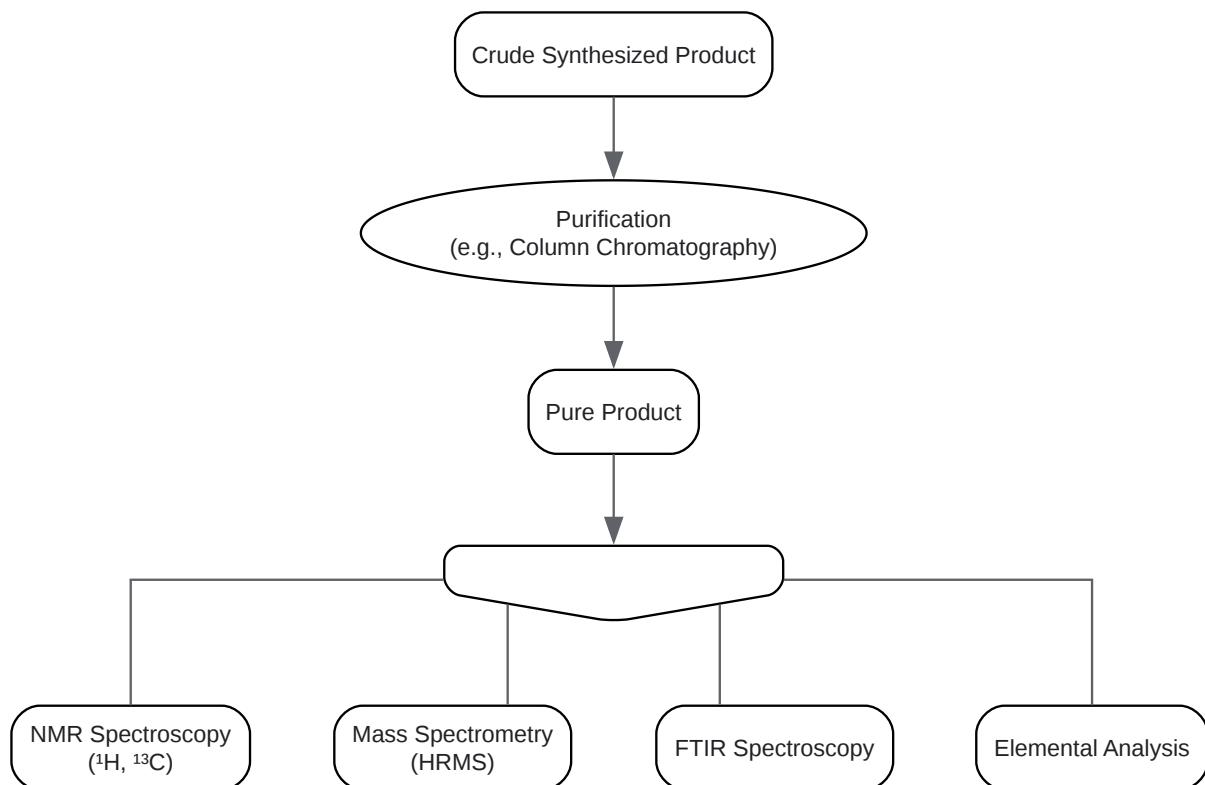


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Caption: Proposed nitration of 6-Bromo-8-methylquinoline.

General Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of a synthesized bromo-nitroquinoline derivative.



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Caption: Characterization workflow for synthesized compounds.

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References

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